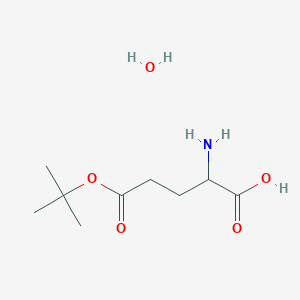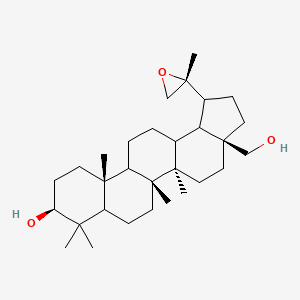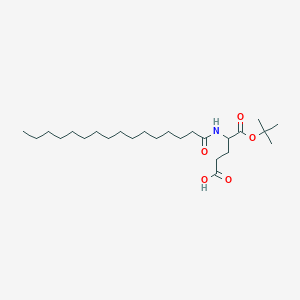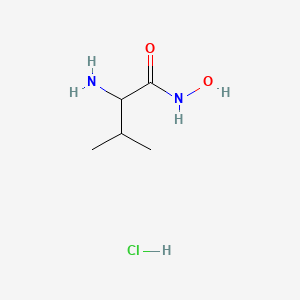![molecular formula C20H21N3O3S B12497171 2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12497171.png)
2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide” typically involves the condensation of a thiazolidinone derivative with an appropriate amine. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, the compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for various applications, including the production of polymers and resins.
作用機序
The mechanism of action of “2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide” involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different substituents.
Oxazolidinones: Another class of compounds with similar biological activities.
Uniqueness
The uniqueness of “2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide” lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
2-[2-(3,5-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O3S/c1-12-8-13(2)10-15(9-12)22-20-23-19(25)17(27-20)11-18(24)21-14-4-6-16(26-3)7-5-14/h4-10,17H,11H2,1-3H3,(H,21,24)(H,22,23,25) |
InChIキー |
RZMYTWGOWMUCRL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12497090.png)

![Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B12497101.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(2-methoxyethoxy)butanoic acid](/img/structure/B12497107.png)


![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12497133.png)
![N-(2,4-dimethylpentan-3-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497138.png)

![2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B12497146.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-3-carboxylate](/img/structure/B12497152.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxopiperidine-2-carboxylic acid](/img/structure/B12497154.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12497156.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12497163.png)
